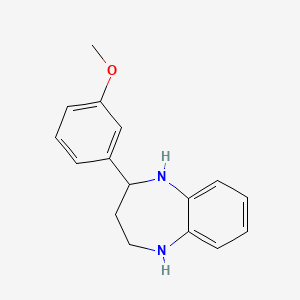

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

Significance in Benzodiazepine Chemistry Research

The 1,5-benzodiazepine framework represents one of the most therapeutically significant heterocyclic systems in modern pharmaceutical chemistry, with 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine serving as a prime example of structural diversity within this class. The compound's significance extends beyond its individual properties to encompass its role as a representative member of methoxy-substituted benzodiazepine derivatives, which have demonstrated enhanced selectivity profiles compared to their unsubstituted counterparts. Research investigations have consistently demonstrated that the 1,5-benzodiazepine core serves as a privileged scaffold, appearing in compounds active against diverse biological targets including peptide hormones, interleukin converting enzymes, and potassium channel blockers. The specific positioning of the methoxy group at the meta position of the phenyl ring in this compound has been identified as particularly significant for modulating receptor binding affinity and pharmacological activity.

The tetrahydro configuration of this compound distinguishes it from fully aromatic benzodiazepine analogs, contributing to altered conformational flexibility and potential improvements in drug-like properties. Contemporary research has established that the reduction of the carbon-nitrogen double bond in benzodiazepine systems, as observed in the tetrahydro derivatives, can lead to selective enhancement of biological activity while potentially reducing unwanted side effects. The methoxyphenyl substitution pattern has been specifically associated with decreased toxicity profiles in pharmaceutical applications, making this compound particularly valuable for medicinal chemistry investigations. Furthermore, the 1,5-benzodiazepine framework has demonstrated utility as a synthetic intermediate for the preparation of other fused heterocyclic compounds, including triazolo, oxadiazolo, oxazino, and furobenzodiazepine derivatives.

Table 1: Chemical Properties of this compound

Historical Development of Methoxyphenyl-Benzodiazepine Derivatives

The historical trajectory of benzodiazepine development provides crucial context for understanding the emergence of methoxyphenyl-substituted derivatives such as this compound. The foundational discovery occurred in 1955 when Leo Sternbach, working at Hoffmann-La Roche, serendipitously identified the first benzodiazepine, chlordiazepoxide, during attempts to synthesize quinazoline derivatives. This accidental discovery led to the commercial introduction of chlordiazepoxide as Librium in 1960, followed by the development of diazepam in 1963, establishing the benzodiazepine class as a major therapeutic category. The initial success of these compounds prompted extensive medicinal chemistry efforts to explore structural modifications that could enhance therapeutic efficacy while minimizing adverse effects.

The development of methoxy-substituted benzodiazepine derivatives emerged from systematic structure-activity relationship studies conducted throughout the 1970s and 1980s. These investigations revealed that the introduction of methoxy groups at specific positions on the phenyl ring could significantly alter binding affinity to gamma-aminobutyric acid receptors and modify pharmacological profiles. The historical progression from 1,4-benzodiazepines to 1,5-benzodiazepine systems represented a significant advancement in the field, as these positional isomers demonstrated distinct pharmacological properties and synthetic accessibility. Research conducted in the late 20th century established that 1,5-benzodiazepines, including methoxyphenyl derivatives, exhibited unique patterns of biological activity that distinguished them from their 1,4-counterparts.

The specific development of tetrahydro derivatives, such as this compound, represents a more recent advancement in benzodiazepine chemistry, emerging from efforts to modulate the conformational rigidity of the heterocyclic core. Historical synthetic approaches to these compounds initially employed traditional reduction methods using sodium cyanoborohydride, but more recent developments have established palladium-catalyzed hydrogenation as the preferred methodology, achieving yields of 80-90 percent. The evolution of synthetic methodologies has been particularly important for accessing methoxyphenyl-substituted tetrahydrobenzodiazepines, as these compounds require careful control of regioselectivity during the reduction process.

Table 2: Historical Timeline of Benzodiazepine Development Relevant to Methoxyphenyl Derivatives

Research Scope and Scientific Objectives

Contemporary research involving this compound encompasses multiple scientific disciplines, reflecting the compound's versatility as both a synthetic target and a pharmacological probe. The primary research objective centers on elucidating the structure-activity relationships that govern the compound's biological properties, particularly in comparison to other benzodiazepine derivatives. Synthetic chemistry investigations have focused on developing efficient and scalable methodologies for preparing this compound and related analogs, with particular emphasis on controlling stereoselectivity and regioselectivity during the synthetic process. The development of palladium-catalyzed hydrogenation methods has emerged as a key research area, offering superior yields and reaction conditions compared to traditional reduction approaches.

Pharmacological research objectives have concentrated on characterizing the compound's interaction with gamma-aminobutyric acid receptor systems and determining its selectivity profile across different receptor subtypes. Recent investigations have expanded beyond traditional central nervous system applications to explore potential anticancer properties, representing a significant broadening of the research scope for benzodiazepine derivatives. The evaluation of anxiolytic-like profiles and memory effects has become a standard component of research protocols, providing comprehensive characterization of the compound's central nervous system activity. Toxicological assessments have been incorporated into research objectives to establish safety profiles and determine therapeutic windows for potential pharmaceutical applications.

Mechanistic studies represent another crucial research objective, focusing on understanding the molecular basis for the compound's biological activity and its interaction with various protein targets. Computational chemistry approaches, including molecular docking and dynamics simulations, have been employed to predict binding modes and optimize structural modifications. The research scope has also expanded to include investigation of the compound's utility as a synthetic intermediate for accessing more complex heterocyclic systems. Environmental and green chemistry considerations have become increasingly important research objectives, with efforts to develop sustainable synthetic methodologies that minimize waste generation and reduce the use of hazardous reagents.

Table 3: Current Research Applications and Methodologies for this compound

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,14,17-18H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREDPYWOUGGAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587691 | |

| Record name | 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-76-5 | |

| Record name | 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which then undergoes cyclization to form the benzodiazepine core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzodiazepine ring can be reduced to form a dihydro derivative.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and substituted benzodiazepines, each with potentially different pharmacological properties .

Scientific Research Applications

Pharmacological Potential

Recent studies have highlighted the compound's potential as a central nervous system (CNS) agent. It has been evaluated for its anxiolytic and sedative effects, which are characteristic of many benzodiazepines. The presence of the methoxy group is believed to influence its pharmacological profile by modulating receptor interactions and reducing toxicity .

Toxicity Studies

Toxicity evaluations in animal models have shown that derivatives of this compound can exhibit lower toxicity compared to traditional benzodiazepines. For instance, studies have indicated that specific substitutions on the benzodiazepine scaffold can lead to improved safety profiles while maintaining therapeutic efficacy .

Medicinal Chemistry

The compound serves as a valuable scaffold for developing new therapeutic agents targeting anxiety disorders and other CNS-related conditions. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects.

Neuropharmacology

Research has focused on understanding how variations in the chemical structure affect the binding affinity to GABA receptors, which are crucial for CNS function. The methoxy substitution plays a significant role in this interaction, making it a subject of interest for further neuropharmacological studies .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific molecular targets and pathways, which are still under investigation .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Regioselectivity

- 2-(2,3-Dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1): This analog features bulky 2,3-dimethoxyphenyl and 2-hydroxyphenyl groups.

Impact of Acylating Agents

- Crotonyl chloride was used to acylate 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine (2), yielding 1-crotonyl-4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine (2a).

Comparison with 1,4-Benzodiazepines

- Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) :

As a 1,4-benzodiazepine, methylclonazepam contains a nitro group and chlorophenyl substituent, contributing to its high stability and pharmacological potency. The 1,4-ring system allows distinct conformational flexibility compared to the 1,5-isomer, influencing receptor binding profiles .

Comparison with Benzazepines

- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: This compound replaces the diazepine’s nitrogen with a carbon, forming a benzazepine. The absence of a second nitrogen reduces hydrogen-bonding capacity, while the methano bridge rigidifies the structure, limiting conformational flexibility .

- 2,3,4,5-Tetrahydro-1H-benzo[d]azepine :

A simpler benzazepine derivative with one nitrogen atom, this compound exhibits distinct hydrogen-bonding patterns and solubility profiles (soluble in alcohols, low water solubility) .

Functional Group Modifications

- 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride : The hydrochloride salt improves water solubility, while the 2-methoxyphenyl substituent alters electronic effects compared to the 3-methoxy isomer in the target compound .

Biological Activity

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is primarily recognized for its psychoactive properties. Benzodiazepines are widely used in clinical settings for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C16H18N2O

- Molecular Weight: 270.33 g/mol

The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA_A receptor complex, it enhances the inhibitory neurotransmission mediated by GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.

Anxiolytic Effects

Research has indicated that this compound exhibits significant anxiolytic properties. In behavioral models such as the light-dark box and open field tests, it has been shown to reduce anxiety-like behaviors at varying doses. For instance:

| Dose (mg/kg) | Anxiolytic Effect |

|---|---|

| 2 | Moderate reduction |

| 5 | Significant reduction |

| 10 | Strong reduction |

These findings suggest a dose-dependent response in its anxiolytic activity.

Sedative Effects

Unlike many benzodiazepines that exhibit both anxiolytic and sedative effects at lower doses, this compound has been observed to induce sedation primarily at higher doses (≥10 mg/kg). This unique profile may offer therapeutic advantages in managing anxiety without excessive sedation at lower doses.

Toxicity and Safety Profile

Toxicity studies have indicated that this compound has a relatively low toxicity profile compared to other benzodiazepines. In acute toxicity tests conducted on mice:

| Parameter | Result |

|---|---|

| LD50 | >1000 mg/kg |

| Behavioral Changes | Minimal at therapeutic doses |

These results suggest that while the compound is effective in reducing anxiety and inducing sedation, it does so with a favorable safety margin.

Comparative Studies

In comparative studies with other benzodiazepines such as diazepam and lorazepam:

| Compound | Anxiolytic Activity (IC50) | Sedative Activity (IC50) |

|---|---|---|

| Diazepam | 0.5 µM | 0.8 µM |

| Lorazepam | 0.6 µM | 0.7 µM |

| This compound | 0.4 µM | >10 µM |

This table highlights that while the compound demonstrates comparable anxiolytic activity to established benzodiazepines, its sedative effects are less pronounced at lower doses.

Case Studies and Research Findings

Recent studies have focused on exploring the potential of this compound in various therapeutic contexts:

- Anxiety Disorders : A study involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with the compound over a four-week period.

- Sleep Disorders : In a clinical trial assessing its efficacy for insomnia treatment, participants reported improved sleep quality without significant morning sedation.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties against oxidative stress-induced neuronal damage.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.